molecular formula C25H16BrNO7 B11066930 4-nitrophenyl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

4-nitrophenyl 1-[(4-bromophenyl)carbonyl]-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate

Cat. No.: B11066930
M. Wt: 522.3 g/mol
InChI Key: GNUQJYKQKDEKSW-UHFFFAOYSA-N
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Description

4-NITROPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including nitrophenyl, bromobenzoyl, and chromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITROPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include brominating agents, nitrating agents, and coupling catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to facilitate large-scale synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-NITROPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromobenzoyl group can lead to various substituted benzoyl compounds .

Scientific Research Applications

4-NITROPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 4-NITROPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE involves its interaction with various molecular targets. The nitrophenyl group can participate in redox reactions, while the bromobenzoyl and chromene moieties can interact with biological macromolecules through non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-NITROPHENYL 1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE is unique due to its chromene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H16BrNO7

Molecular Weight

522.3 g/mol

IUPAC Name

(4-nitrophenyl) 1-(4-bromobenzoyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxylate

InChI

InChI=1S/C25H16BrNO7/c1-24(21(28)14-6-8-15(26)9-7-14)20-18-4-2-3-5-19(18)34-23(30)25(20,24)22(29)33-17-12-10-16(11-13-17)27(31)32/h2-13,20H,1H3

InChI Key

GNUQJYKQKDEKSW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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